tert-Butyl methylcarbamate
Overview
Description
tert-Butyl Methylcarbamate is an substituent in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).
Scientific Research Applications
Metabolism Studies
- Metabolism in Insects and Mice: tert-Butyl methylcarbamate undergoes metabolism in various species, including insects and mice. The metabolism involves hydroxylation of both the tert-butyl and N-methyl groups. Species variation in metabolism suggests the involvement of different enzymes in these processes (Douch & Smith, 1971).
Synthetic Applications
- Synthesis of Chiral Compounds: this compound is used in the synthesis of chiral compounds. It's involved in asymmetric Mannich reactions, demonstrating its utility in organic synthesis (Yang, Pan, & List, 2009).
Environmental and Toxicity Studies
- Cytotoxic Effects and Environmental Impact: Studies on the cytotoxic effects of this compound derivatives, such as terbutol, have been conducted, showing impacts on hepatocytes and mitochondria (Suzuki et al., 1997). Degradation products of similar compounds in environmental water sources, particularly in golf courses, have also been identified, highlighting the environmental impact of these compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Applications in Analytical Chemistry
- Analytical Methods for Detection: Analytical techniques such as high-temperature purge-and-trap gas chromatography-mass spectrometry have been developed to detect this compound and its metabolites in biological samples, contributing to the understanding of exposure and effects in humans (Lee & Weisel, 1998).
Biological and Pharmacological Studies
- Role in Biotransformation: this compound plays a role in biotransformation processes in humans, as evidenced by studies showing the metabolism of related compounds by human cytochrome P450 enzymes (Shamsipur et al., 2012).
Mechanism of Action
Target of Action
Tert-Butyl Methylcarbamate, also known as Boc-amine , is primarily used as a protecting group for amines in organic synthesis . The primary target of its action is the amine group in organic compounds .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions during synthesis . This protection can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released tert-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for more complex reactions to be carried out without unwanted side reactions. Once the protection is no longer needed, the compound can be easily removed to yield the desired product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the removal of the protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and the presence of other reactive species in the system.
Safety and Hazards
tert-Butyl methylcarbamate is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .
Biochemical Analysis
Biochemical Properties
tert-Butyl Methylcarbamate serves as a sodium hydrogen amide in amination reactions . It interacts with enzymes and other biomolecules in these reactions. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
tert-butyl N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335859 | |
Record name | tert-Butyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-84-5 | |
Record name | tert-Butyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL METHYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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